molecular formula C26H28ClF2N5OS B4298958 1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE

1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE

Cat. No.: B4298958
M. Wt: 532.0 g/mol
InChI Key: UADHIWRARGSSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and a pyrazolo[1,5-a]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the adamantyl group: The adamantyl group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with a piperazine derivative.

    Attachment of the piperazine ring: The piperazine ring is attached to the pyrazolo[1,5-a]pyrimidine core through a condensation reaction.

    Introduction of the chloro(difluoro)methyl group:

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Biology: In biological research, the compound is used to study cellular processes and molecular pathways. Its ability to modulate specific targets makes it a valuable tool for investigating the mechanisms of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the fields of materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The molecular pathways involved in its mechanism of action include signal transduction pathways, gene expression regulation, and protein-protein interactions.

Comparison with Similar Compounds

1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE can be compared with other similar compounds, such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with a pyrimidine core, but it lacks the adamantyl and chloro(difluoro)methyl groups.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[7-[chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClF2N5OS/c27-26(28,29)22-11-19(21-2-1-7-36-21)30-23-12-20(31-34(22)23)24(35)32-3-5-33(6-4-32)25-13-16-8-17(14-25)10-18(9-16)15-25/h1-2,7,11-12,16-18H,3-6,8-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADHIWRARGSSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)Cl)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Reactant of Route 4
1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Reactant of Route 5
1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(ADAMANTAN-1-YL)-4-[7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERAZINE

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